molecular formula C18H17N3O5S3 B2609990 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 887203-06-7

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Número de catálogo: B2609990
Número CAS: 887203-06-7
Peso molecular: 451.53
Clave InChI: IDPXQCZYOIDVIE-ZZEZOPTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide features a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl (-SO₂NH₂) group at position 6, and a methylsulfonyl (-SO₂CH₃) benzamide moiety at position 2. Its (Z)-stereochemistry stabilizes the imine linkage, influencing molecular geometry and intermolecular interactions.

Propiedades

IUPAC Name

2-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c1-3-10-21-14-9-8-12(29(19,25)26)11-15(14)27-18(21)20-17(22)13-6-4-5-7-16(13)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPXQCZYOIDVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are structural components known for their pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Structural Characteristics

The molecular formula of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}, with a molecular weight of 419.5 g/mol. Its structure can be summarized as follows:

ComponentDescription
Thiazole Ring Provides stability and contributes to biological activity.
Allyl Group Enhances reactivity and may influence bioavailability.
Sulfonamide Moiety Known for antibacterial and antitumor properties.
Methylsulfonyl Group Potentially increases lipophilicity and cellular uptake.

Antibacterial Activity

Research indicates that compounds containing the benzothiazole core often exhibit significant antibacterial properties. A study evaluating various substituted benzothiazoles found that several derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria . While specific data on (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is limited, the presence of the sulfonamide group suggests potential efficacy against bacterial strains.

Antitumor Activity

The sulfonamide group in this compound is associated with antitumor activity, as seen in other similar compounds. For instance, benzothiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comparative study on benzothiazole derivatives highlighted that certain compounds exhibited notable antimicrobial activities, particularly against strains like Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL . This suggests that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide may possess similar properties.
  • Inhibition of Acetylcholinesterase : Research on related thiazole compounds has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This indicates a potential application in cognitive decline therapies.

While specific studies detailing the mechanism of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide are scarce, insights can be drawn from related compounds. The mechanisms typically involve:

  • Enzyme Inhibition : Many sulfonamide-containing compounds act by inhibiting key enzymes involved in bacterial growth or cancer cell proliferation.
  • Cell Membrane Disruption : Some derivatives disrupt bacterial cell membranes, leading to cell lysis.

Comparación Con Compuestos Similares

Structural Analogues with Benzo[d]thiazole/Thiadiazole Cores
Compound Name Molecular Formula Key Substituents Functional Groups Melting Point (°C) Synthesis Yield Biological Activity (Hypothesized)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2-ylidene)-2-(methylsulfonyl)benzamide C₁₉H₁₈N₄O₅S₃ Allyl, sulfamoyl, methylsulfonyl benzamide Thiazole, sulfonamide, benzamide Not reported Not reported Antimicrobial, enzyme inhibition
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 3-Methylphenyl, dimethylamino acryloyl Thiadiazole, acryloyl, benzamide 200 82% Not reported
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) C₂₀H₁₇ClN₄O₂S 3-Chlorophenyl, dimethylamino acryloyl Thiadiazole, acryloyl, benzamide Not reported Not reported Not reported
2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2-ylidene)methyl)quinolin-1-ium iodide (I6) C₂₈H₂₄IN₃OS Hydroxystyryl, methylquinolinium Benzo[d]thiazole, styryl, iodide Not reported Not reported Photodynamic therapy, antimicrobial

Key Observations :

  • Electronic Effects: The sulfamoyl (-SO₂NH₂) and methylsulfonyl (-SO₂CH₃) groups in the target compound enhance electron-withdrawing properties compared to the dimethylamino acryloyl group in 4g/4h . This may improve binding to polar enzyme active sites.
  • Biological Implications: I6’s hydroxystyryl and quinolinium groups suggest applications in photodynamic therapy, while the target compound’s sulfamoyl group aligns with sulfa-drug antimicrobial mechanisms .
Physicochemical Properties
  • Solubility : The target compound’s sulfamoyl and methylsulfonyl groups likely improve aqueous solubility compared to 4g/4h, which lack strong polar substituents .
  • Thermal Stability : 4g’s melting point (200°C) suggests higher crystallinity than the target compound, whose melting point is unreported .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.